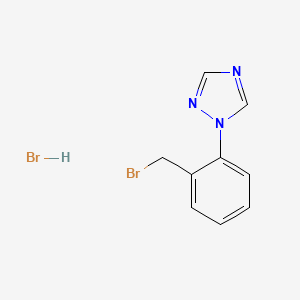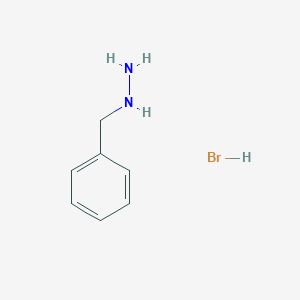
Benzylhydrazine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylhydrazine hydrobromide is a chemical compound with the molecular formula C7H11BrN2. It is a hydrazine derivative, characterized by the presence of a benzyl group attached to the hydrazine moiety. This compound is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzylhydrazine hydrobromide can be synthesized through the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where benzyl chloride and hydrazine hydrate are reacted in the presence of hydrobromic acid. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl azide or benzyl nitrile.
Reduction: It can be reduced to form benzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzyl azide, benzyl nitrile.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzylhydrazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of hydrazones, quinazolines, and Schiff bases.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzylhydrazine hydrobromide involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with the active sites. This interaction can lead to the inhibition of enzyme activity, which is useful in studying enzyme mechanisms and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
- Benzylhydrazine dihydrochloride
- Phenylhydrazine
- 4-Methoxyphenylhydrazine hydrochloride
Comparison: Benzylhydrazine hydrobromide is unique due to its specific reactivity and the presence of the hydrobromide salt, which can influence its solubility and reactivity compared to other hydrazine derivatives. For example, benzylhydrazine dihydrochloride has similar reactivity but different solubility properties due to the presence of chloride ions instead of bromide ions .
Eigenschaften
Molekularformel |
C7H11BrN2 |
|---|---|
Molekulargewicht |
203.08 g/mol |
IUPAC-Name |
benzylhydrazine;hydrobromide |
InChI |
InChI=1S/C7H10N2.BrH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H |
InChI-Schlüssel |
AWIZSLZTIVYUTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


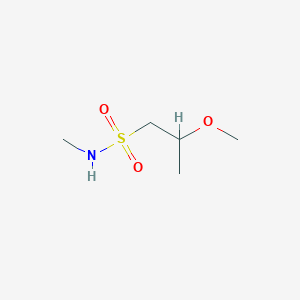
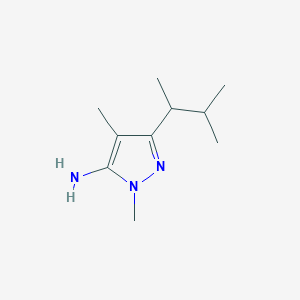

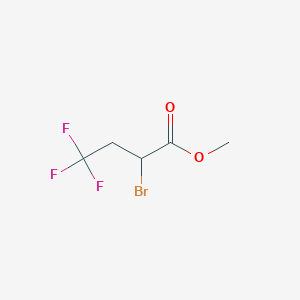





![2-[(Dimethylamino)methylidene]spiro[4.4]nonan-1-one](/img/structure/B13075647.png)
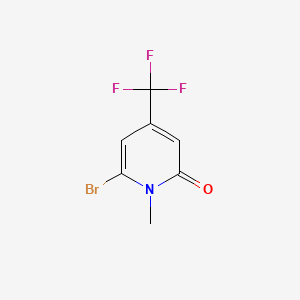
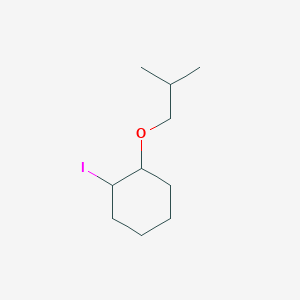
![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
